molecular formula C6H6F3NOS B596140 (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol CAS No. 1207175-17-4

(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol

Cat. No.: B596140
CAS No.: 1207175-17-4
M. Wt: 197.175
InChI Key: NQRCRCVXRVBAKB-UHFFFAOYSA-N
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Description

(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol is a chemical compound with the molecular formula C7H7F3NOS It is a thiazole derivative, characterized by the presence of a trifluoromethyl group and a hydroxymethyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol typically involves the reaction of 4-methyl-2-(trifluoromethyl)thiazole with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. Purification of the product is achieved through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiazole derivative with a methyl group instead of a hydroxymethyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: 4-Methyl-2-(trifluoromethyl)thiazole-5-carboxylic acid.

    Reduction: 4-Methyl-2-(trifluoromethyl)thiazole.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4-Methyl-2-(trifluoromethyl)thiazole): Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.

    (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)amine: Contains an amine group instead of a hydroxymethyl group, leading to different biological activity and applications.

    (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)carboxylic acid:

Uniqueness

(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol is unique due to the presence of both a trifluoromethyl group and a hydroxymethyl group on the thiazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form hydrogen bonds, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NOS/c1-3-4(2-11)12-5(10-3)6(7,8)9/h11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRCRCVXRVBAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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